(1R,3S)-3-Methoxycyclohexan-1-ol
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Overview
Description
(1R,3S)-3-Methoxycyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a methoxy group at the third position and a hydroxyl group at the first position. The compound’s stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Methoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3S)-3-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: (1R,3S)-3-Methoxycyclohexanone.
Reduction: (1R,3S)-3-Methoxycyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-Methoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Methoxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The methoxy and hydroxyl groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Hydroxycyclohexan-1-ol
- (1R,3S)-3-Methoxycyclohexanone
- (1R,3S)-3-Methoxycyclohexane
Uniqueness
(1R,3S)-3-Methoxycyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of both methoxy and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14O2 |
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Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,3S)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
ANRGBAYCAUTVKN-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
COC1CCCC(C1)O |
Origin of Product |
United States |
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